molecular formula C18H21NO5 B5297349 8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide

8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide

Cat. No. B5297349
M. Wt: 331.4 g/mol
InChI Key: ICKDIJREXRFEOX-UHFFFAOYSA-N
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Description

8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide is a synthetic compound with potential applications in scientific research. It belongs to the class of chromene derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide is not fully understood. However, it has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. It has also been reported to increase the levels of glutathione and superoxide dismutase (SOD) in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been reported to have low toxicity. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide. One direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an anti-cancer agent and its mechanism of action in cancer cells. Further studies are also needed to understand its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide is a synthetic compound with potential applications in scientific research. It has been synthesized using various methods and has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. Its mechanism of action is not fully understood, but it has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes and induce apoptosis in cancer cells. Further studies are needed to understand its potential as a therapeutic agent for various diseases and its potential side effects.

Synthesis Methods

The synthesis of 8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-acetyl-4-hydroxy-2H-chromen-2-one with ethyl chloroformate and tetrahydro-2-furanylamine in the presence of a base such as triethylamine. The resulting product is then treated with sodium ethoxide to obtain the final compound.

Scientific Research Applications

8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-ethoxy-2-oxo-N-[1-(oxolan-2-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-3-22-15-7-4-6-12-10-13(18(21)24-16(12)15)17(20)19-11(2)14-8-5-9-23-14/h4,6-7,10-11,14H,3,5,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKDIJREXRFEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-2-oxo-N-[1-(tetrahydrofuran-2-yl)ethyl]-2H-chromene-3-carboxamide

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